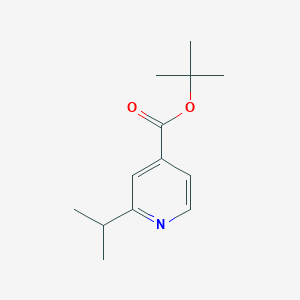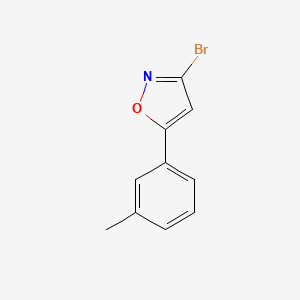
3-Bromo-5-(m-tolyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(m-tolyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(m-tolyl)isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is catalyzed by copper(I) or ruthenium(II) catalysts . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(m-tolyl)isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The isoxazole ring can be reduced to form isoxazolines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly employed.
Major Products
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include isoxazolines and other reduced forms of the isoxazole ring.
Scientific Research Applications
3-Bromo-5-(m-tolyl)isoxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-5-(m-tolyl)isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-phenylisoxazole: Similar structure but lacks the methyl group on the phenyl ring.
5-(m-Tolyl)isoxazole: Similar structure but lacks the bromine atom.
3,5-Dibromo-4-(m-tolyl)isoxazole: Contains an additional bromine atom.
Uniqueness
3-Bromo-5-(m-tolyl)isoxazole is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This combination of substituents can lead to distinct chemical reactivity and biological activity compared to other isoxazole derivatives .
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
3-bromo-5-(3-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C10H8BrNO/c1-7-3-2-4-8(5-7)9-6-10(11)12-13-9/h2-6H,1H3 |
InChI Key |
SFGDXTKJRNFQGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13681451.png)
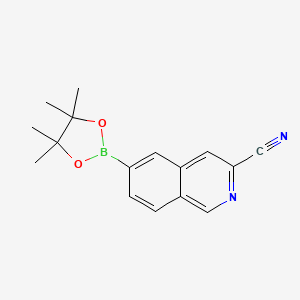
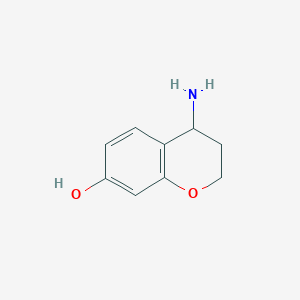
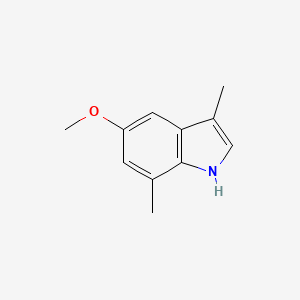
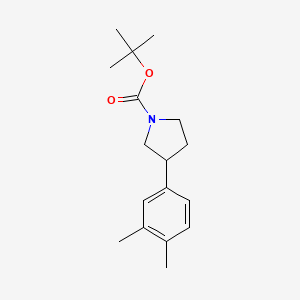
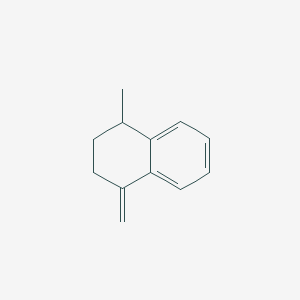

![8-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13681489.png)


